Morin Demonstrates 3-Fold Higher Total Systemic Absorption Than Its Isomer Quercetin in Rats
In a head-to-head oral pharmacokinetic study in rats at a dose of 50 mg/kg, morin exhibited a total extent of absorption—defined as the combined AUC of the parent form plus conjugated metabolites—that was 3-fold greater than that observed for quercetin [1]. Notably, quercetin appeared in the bloodstream exclusively as glucuronide and sulfate conjugates, indicating negligible bioavailability of the intact parent compound, whereas morin presented both parent and conjugated forms, with the parent form predominating at the higher dose [1].
| Evidence Dimension | Total systemic absorption (AUC of parent plus metabolites) |
|---|---|
| Target Compound Data | 3-fold relative to quercetin |
| Comparator Or Baseline | Quercetin |
| Quantified Difference | 3-fold higher AUC for morin |
| Conditions | Oral administration, 50 mg/kg dose, male Sprague-Dawley rats, serum analysis via HPLC with enzymatic hydrolysis |
Why This Matters
Superior systemic exposure in preclinical models supports the selection of morin over quercetin for in vivo efficacy studies where achieving therapeutic plasma concentrations is critical.
- [1] Hou YC, Chao PD, Ho HJ, Wen CC, Hsiu S. Profound difference in pharmacokinetics between morin and its isomer quercetin in rats. J Pharm Pharmacol. 2003;55(2):199-203. View Source
